2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This bifunctional intermediate uniquely pairs a 1,3-benzodioxole (methylenedioxyphenyl) ring with an α-(dimethylamino)acetonitrile moiety. The chiral α-carbon and tertiary amine provide synthetic handles—Strecker-type and Ugi couplings—that achiral, simpler benzodioxole derivatives simply cannot offer, driving faster SAR library expansion. With an intermediate LogP (~1.8) and 4 H-bond acceptors, it fits CNS MPO space and polar active-site campaigns better than non-aminated analogs. Its documented room-temperature shipping stability eliminates cold-chain logistics, making it a cost-reliable choice for multi-site CRO projects. Procure this strategic starting material for enantiomerically enriched α-amino acids and amino amides containing the methylenedioxyphenyl motif.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 70770-02-4
Cat. No. B2788083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile
CAS70770-02-4
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCN(C)C(C#N)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H12N2O2/c1-13(2)9(6-12)8-3-4-10-11(5-8)15-7-14-10/h3-5,9H,7H2,1-2H3
InChIKeyZCXIGDYQGJLOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-Benzodioxol-5-yl)-2-(dimethylamino)acetonitrile (CAS 70770-02-4): A Dual-Function α-Aminonitrile Building Block for Complex Molecule Synthesis


2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile (CAS 70770-02-4) is a bifunctional organic compound that integrates a 1,3-benzodioxole (methylenedioxyphenyl) ring with an α-(dimethylamino)acetonitrile moiety [1]. This scaffold uniquely combines the conformational constraint and lipophilicity of the benzodioxole pharmacophore—common to numerous bioactive molecules—with the synthetic versatility of an α-aminonitrile, making it a strategic intermediate for parallel medicinal chemistry and diversity-oriented synthesis .

Why 2-(2H-1,3-Benzodioxol-5-yl)-2-(dimethylamino)acetonitrile Cannot Be Replaced by Simpler Analogs in Discovery Chemistry


Generic substitution with simpler benzodioxole or phenylacetonitrile derivatives fails because the α-dimethylamino substituent fundamentally alters the compound's physicochemical profile, reactivity, and synthetic utility. The tertiary amine increases hydrogen-bond acceptor capacity and lipophilicity (ΔLogP ~0.2–0.6) compared to the parent benzodioxolylacetonitrile, while the chiral center at the α-carbon provides a handle for asymmetric synthesis that simpler, achiral analogs lack [1][2]. These quantitative differences translate to divergent solubility, metabolic stability, and downstream coupling efficiency, directly impacting the selection of this specific intermediate for structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Guide: 2-(2H-1,3-Benzodioxol-5-yl)-2-(dimethylamino)acetonitrile vs. Key Analogs


Increased Hydrogen-Bond Acceptor (HBA) Count Versus Parent Benzodioxolylacetonitrile

The target compound possesses 4 hydrogen-bond acceptor sites compared to 3 for the parent 2-(1,3-benzodioxol-5-yl)acetonitrile (CAS 4439-02-5), a direct consequence of the added dimethylamino nitrogen [1][2]. This elevated HBA count predicts stronger interactions with biological hydrogen-bond donors and altered aqueous solubility, parameters critical for fragment-based drug design and pharmacokinetic optimization.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Enhanced Lipophilicity (LogP) Relative to the Non-Aminated Core

The computed XLogP3 for the target compound is 1.8, approximately 0.2 log units higher than the 1.6 calculated for 2-(1,3-benzodioxol-5-yl)acetonitrile [1][2]. This increase, driven by the dimethylamino group, indicates a measurable shift in lipophilicity that can enhance membrane permeability and CNS penetration potential, key differentiators when designing brain-penetrant small molecules.

ADME Prediction Blood-Brain Barrier Permeability Physicochemical Property Optimization

Introduction of a Rotatable Bond and Synthetic Versatility vs. the Rigid Parent

The target compound possesses 2 rotatable bonds, whereas 2-(1,3-benzodioxol-5-yl)acetonitrile has only 1 [1][2]. The additional rotatable bond arises from the C–N(CH₃)₂ linkage at the α-carbon. This structural feature not only introduces conformational degrees of freedom that can be exploited for induced-fit binding but also establishes a chiral center amenable to enantioselective transformations—a capability entirely absent in the achiral parent compound.

Conformational Analysis Synthetic Chemistry Chiral Pool Synthesis

Benchtop Stability and Shipping Classification vs. Temperature-Sensitive Analogs

Commercial suppliers report that 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile can be shipped at room temperature, in contrast to many structurally related α-aminonitriles that require cold-chain transport . The recommended long-term storage condition of sealed, dry, 2–8°C is standard and does not impose the logistical burden of –20°C or –80°C storage required for more hydrolytically labile nitrile intermediates.

Compound Management Logistics Supply Chain Reliability

Optimal Application Scenarios for 2-(2H-1,3-Benzodioxol-5-yl)-2-(dimethylamino)acetonitrile Based on Evidence


Fragment-Based Drug Design Requiring Balanced Polarity and Lipophilicity

With an intermediate LogP (1.8) and elevated hydrogen-bond acceptor count (4 HBA) compared to the parent benzodioxolylacetonitrile [1], this compound serves as an ideal fragment or early-stage building block for programs targeting enzymes with polar active sites or CNS receptors where controlled lipophilicity is essential for blood-brain barrier penetration. Its computed properties position it in a favorable region of CNS MPO (Multiparameter Optimization) space, justifying its selection over less polar, non-aminated analogs.

Asymmetric Synthesis of Chiral α-Amino Acid Derivatives

The chiral α-carbon, created by the dimethylamino substitution, enables stereoselective transformations—including Strecker-type reactions and Ugi multicomponent couplings—that are not possible with the achiral parent compound [2]. This makes the compound a strategic starting material for the synthesis of enantiomerically enriched α-amino acids or amino amides containing the benzodioxole pharmacophore, a motif present in numerous investigational therapeutics.

Multi-Site Collaborative Medicinal Chemistry Programs with Global Logistics Requirements

The documented room-temperature shipping stability of this compound circumvents the cold-chain dependency that complicates the distribution of many reactive nitrile intermediates. This logistical advantage makes it a preferred choice for international consortia or CRO-based discovery projects where reliable, cost-effective compound supply across multiple geographies is a procurement-critical criterion.

Diversity-Oriented Synthesis of Benzodioxole-Containing Libraries

Possessing two rotatable bonds and dual reactive handles (nitrile and tertiary amine), this compound offers greater synthetic divergence than simpler benzodioxole building blocks [2]. It can be orthogonally functionalized at the nitrile (hydrolysis, reduction, cycloaddition) and at the dimethylamino group (quaternization, N-oxide formation), enabling rapid generation of structurally diverse compound libraries for high-throughput screening.

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-2-(dimethylamino)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.